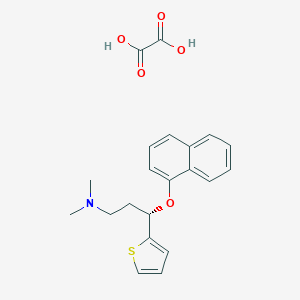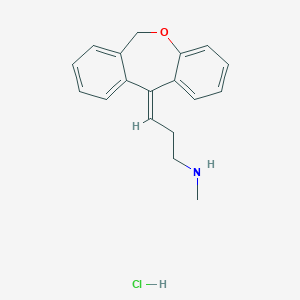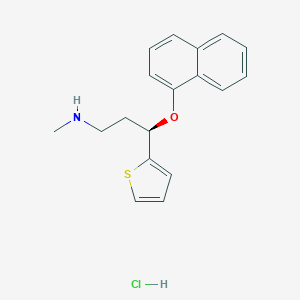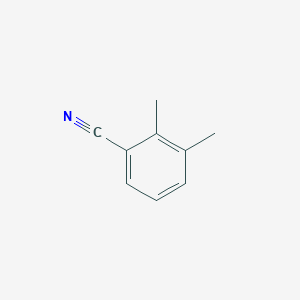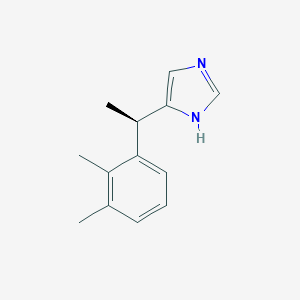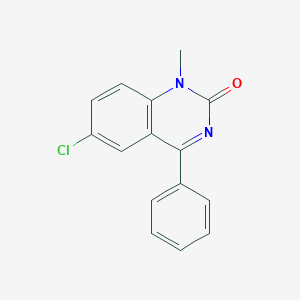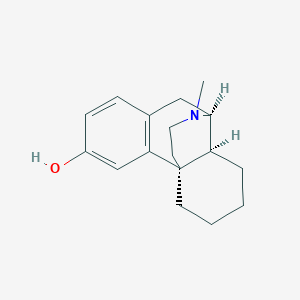
4-Cyanopyridin
Übersicht
Beschreibung
4-Cyanopyridine, also known as isonicotinonitrile, is an organic compound with the chemical formula C6H4N2. It consists of a pyridine ring substituted with a cyano group at the fourth position. This compound is a colorless to pale yellow crystalline solid with a characteristic odor. It is widely used in organic synthesis and serves as a versatile building block in the preparation of various pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
4-Cyanopyridine has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and coordination polymers.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
Target of Action
4-Cyanopyridine, also known as isonicotinonitrile, can act as a ligand in transition metal complexes . It can function as a monodentate ligand via the pyridine nitrogen atom (Npy), or as a bidentate ligand via both nitrogen atoms (Npy and NCN), resulting in a linear bridge between two metal atoms .
Mode of Action
The interaction of 4-Cyanopyridine with its targets involves the formation of a linear bridge between two metal atoms. This is achieved through the coordination of the compound’s nitrogen atoms with the metal atoms . This interaction results in changes in the structure of the transition metal complexes, influencing their properties and functions .
Biochemical Pathways
4-Cyanopyridine is involved in the synthesis of isoniazid, a highly active tuberculostatic compound . The method of synthesizing isonicotinic acid hydrazide from 4-cyanopyridine has been described in the patent literature . According to these patents, 4-cyanopyridine is reacted with hydrazine hydrate in an aqueous alkaline medium, and the hydrazide is obtained .
Result of Action
The result of 4-Cyanopyridine’s action is the formation of new polymeric transition metal compounds . These compounds have various structures, including polymeric chains of octahedra and layered structures . The formation of these structures is influenced by the coordination of 4-Cyanopyridine with the metal atoms .
Action Environment
The action of 4-Cyanopyridine is influenced by various environmental factors. For instance, the formation of the linear bridge between two metal atoms is influenced by the conditions under which the reaction takes place . Additionally, the yield of the reaction is influenced by the conditions of the aqueous alkaline medium in which 4-cyanopyridine is reacted with hydrazine hydrate .
Safety and Hazards
Zukünftige Richtungen
4-Cyanopyridine can act as a monodentate ligand in transition metal complexes via the pyridine nitrogen atom (N py), or as a bidentate ligand via both nitrogen atoms (N py and N CN), resulting in a linear bridge between two metal atoms . This property lends itself to the construction of new metal–organic frameworks .
Biochemische Analyse
Biochemical Properties
4-Cyanopyridine interacts with the flavocytochrome P450 BM3 via its pyridine ring nitrogen . This interaction is reversible and provides a useful spectroscopic handle to probe particular aspects of this P450 .
Cellular Effects
In Galleria mellonella larvae, 4-Cyanopyridine has been found to affect metabolic, antioxidant, and biochemical parameters
Molecular Mechanism
The molecular mechanism of 4-Cyanopyridine involves its interaction with the flavocytochrome P450 BM3 . The reduced P450–4-Cyanopyridine adduct displays unusual spectral properties
Metabolic Pathways
4-Cyanopyridine is involved in the metabolic pathways of Galleria mellonella larvae
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Cyanopyridine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction typically occurs at elevated temperatures, around 150-200°C, to facilitate the substitution of the chlorine atom with a cyano group .
Industrial Production Methods: In industrial settings, 4-cyanopyridine is often produced via the ammoxidation of 4-methylpyridine. This process involves the reaction of 4-methylpyridine with ammonia and oxygen over a catalyst, typically vanadium oxide, at high temperatures (around 400-500°C). The resulting 4-cyanopyridine is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyanopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: 4-Cyanopyridine can be oxidized to form pyridine-4-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide (NaCN), dimethyl sulfoxide (DMSO), dimethylformamide (DMF), elevated temperatures (150-200°C).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation, solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Major Products:
Substitution: Aminopyridines, alkoxypyridines.
Reduction: 4-Aminopyridine.
Oxidation: Pyridine-4-carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
4-Cyanopyridine can be compared with other cyanopyridine derivatives, such as 2-cyanopyridine and 3-cyanopyridine. While all three compounds share the cyano group attached to the pyridine ring, their positional isomerism leads to differences in reactivity and applications .
2-Cyanopyridine: The cyano group is attached to the second position of the pyridine ring.
3-Cyanopyridine: The cyano group is attached to the third position of the pyridine ring.
Uniqueness of 4-Cyanopyridine: 4-Cyanopyridine’s unique position of the cyano group at the fourth position allows it to form distinct coordination complexes and participate in specific chemical reactions. Its versatility as a ligand and intermediate in organic synthesis makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c7-5-6-1-3-8-4-2-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHQHTOMRSGBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041528 | |
| Record name | 4-Pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Off-white crystals with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | 4-Pyridinecarbonitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Cyanopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20030 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.31 [mmHg] | |
| Record name | 4-Cyanopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20030 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
100-48-1 | |
| Record name | 4-Cyanopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isonicotinonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinecarbonitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIDINECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY3226D010 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of 4-cyanopyridine?
A1: 4-Cyanopyridine has the molecular formula C6H4N2 and a molecular weight of 104.11 g/mol. Structurally, it consists of a pyridine ring with a cyano group (-C≡N) substituted at the 4-position.
Q2: What are the key spectroscopic characteristics of 4-cyanopyridine?
A2: 4-Cyanopyridine exhibits characteristic peaks in various spectroscopic techniques:
- Infrared (IR) spectroscopy: A prominent peak for the cyano group's asymmetric stretching vibration (νas(CN)) appears in the IR spectrum. This peak shifts to higher frequencies when 4-cyanopyridine acts as a bidentate ligand coordinating through both nitrogen atoms. []
- Raman spectroscopy: Similar to IR, Raman spectroscopy can also identify the characteristic cyano group stretching vibrations. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of the different atoms within the molecule. [, ]
Q3: How does 4-cyanopyridine function as a ligand in transition metal complexes?
A3: 4-Cyanopyridine demonstrates versatility as a ligand, acting as both a monodentate and bidentate ligand:
- Monodentate: It coordinates to transition metals via the pyridine nitrogen atom (Npy). [, , ]
- Bidentate: It bridges two metal atoms linearly through both the pyridine nitrogen (Npy) and the nitrogen atom of the cyano group (NCN) forming a M(II)-py-CN–M(II) bridge. []
Q4: Can you provide examples of metal complexes containing 4-cyanopyridine as a ligand?
A4: Research has yielded various 4-cyanopyridine-containing metal complexes:
- Polymeric chains: [CuCl2(4-CNpy)]n, [MnCl2(4-CNpy)]n, [NiCl2(4-CNpy)2]n, and similar compounds form polymeric chains with 4-cyanopyridine bridging metal centers. []
- Binuclear complexes: A 4-cyanopyridine bridge links a pentacyanoferrate(II) anion and a pentaamineruthenium(II) moiety in a binuclear complex. []
- Porphyrin complexes: 4-Cyanopyridine acts as an axial ligand in cobalt(II) porphyrin complexes, influencing the electronic and structural properties of the resulting compound. [, ]
Q5: How does the coordination of 4-cyanopyridine affect the properties of metal complexes?
A5: Coordination of 4-cyanopyridine influences several properties of metal complexes:
- Electronic Properties: The π-acceptor character of 4-cyanopyridine can impact the electronic spectra and redox potentials of the complexes. [, , ]
- Structural Properties: Depending on its coordination mode, 4-cyanopyridine can induce various structural motifs, ranging from polymeric chains to layered structures. [, ]
- Magnetic Properties: 4-Cyanopyridine can mediate magnetic interactions between metal centers in coordination polymers, as observed in a manganese-based system. []
Q6: What are the catalytic applications of 4-cyanopyridine?
A6: 4-Cyanopyridine has shown promise in various catalytic applications:
- Hydroboration of alkenes: It serves as a catalyst in the anti-Markovnikov selective hydroboration of alkenes with bis(pinacolato)diboron, providing an efficient route to alkylboronates. []
- Degradation of methylene blue dye: Cobalt(II) porphyrin complexes containing 4-cyanopyridine exhibit catalytic activity in the degradation of methylene blue dye, highlighting potential applications in environmental remediation. [, ]
- Reductive coupling reactions: 4-Cyanopyridine participates in metal-free reductive coupling reactions with para-quinone methides and aliphatic aldehydes/ketones, mediated by pyridine-boryl radicals, offering a novel approach for synthesizing valuable organic compounds. [, ]
Q7: What is the proposed mechanism for the 4-cyanopyridine-catalyzed hydroboration of alkenes?
A7: A radical mechanism is proposed, involving the formation of a 4-cyanopyridine-ligated boryl radical. This radical species then reacts with the alkene, leading to the formation of the desired alkylboronate product. []
Q8: How is computational chemistry employed in studying 4-cyanopyridine and its derivatives?
A8: Computational methods contribute significantly to understanding the properties and reactivity of 4-cyanopyridine:
- Ab Initio Calculations: These calculations help determine the electronic structure and properties of 4-cyanopyridine, including its lowest triplet state. []
- Density Functional Theory (DFT) Calculations: DFT calculations are valuable for studying the interactions between 4-cyanopyridine and other molecules, including its role in halogen bonding and radical coupling reactions. [, ]
- Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the solubility behavior of 4-cyanopyridine in different solvents. []
Q9: How do structural modifications of 4-cyanopyridine impact its activity?
A9: Substitutions on the pyridine ring of 4-cyanopyridine significantly influence its properties and reactivity:
- Electron-donating groups: Methoxy substitution at the 4-position of the pyridine ring enhances the spin switching efficiency in nickel(II) porphyrin complexes. []
- Electron-withdrawing groups: The presence of a cyano group at the 4-position impacts the coordination chemistry and spectroscopic properties of the molecule. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
